

Solving tablet sticking issues in valsartan manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Valsartan disodium

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Technical Support Center: Valsartan Tablet Manufacturing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address tablet sticking issues commonly encountered during the manufacturing of valsartan tablets.

Troubleshooting Guide

Question: We are experiencing significant sticking of valsartan tablets to the punch faces. What are the potential causes and how can we troubleshoot this issue?

Answer:

Tablet sticking during valsartan manufacturing is a multifaceted issue stemming from formulation, processing, and environmental factors. A systematic approach is crucial for effective troubleshooting.

1. Formulation-Related Causes and Solutions:

- **Moisture Content:** Valsartan's hygroscopic nature makes it prone to sticking, especially in the presence of excess moisture.[1][2] Capillary action due to high moisture content can increase adhesion forces between the granules and the punch tip.[3][4]

- Solution: Dry the granules adequately, aiming for a moisture content below 2%.[\[2\]](#)
Consider using a non-aqueous granulation solvent like isopropyl alcohol if wet granulation is employed.[\[2\]](#)
- Inadequate Lubrication: Insufficient or improperly mixed lubricant is a primary cause of sticking.[\[5\]](#) Lubricants form a barrier between the tablet surface and the punch faces, reducing friction.[\[6\]](#)[\[7\]](#)
 - Solution: Optimize the lubricant (e.g., magnesium stearate) concentration. Conduct a lubricant sensitivity study to determine the optimal level that minimizes sticking without negatively impacting tablet hardness and dissolution. Over-lubrication can also lead to decreased tablet strength.[\[8\]](#)[\[9\]](#)
- Binder Concentration: Excessive binder can lead to harder granules that are more prone to sticking.
 - Solution: Evaluate and optimize the binder concentration in your formulation.
- Excipient Compatibility: Incompatibility between valsartan and certain excipients can contribute to sticking.
 - Solution: Ensure all excipients are compatible with valsartan. Studies have shown valsartan to be incompatible with crospovidone and hypromellose under accelerated stability conditions.[\[10\]](#)

2. Processing-Related Causes and Solutions:

- Compression Force: Inadequate compression force can result in softer tablets with higher sticking tendencies. Conversely, excessive force can also sometimes exacerbate sticking.
 - Solution: Optimize the main compression force. A study on a valsartan and pravastatin fixed-dose combination tablet found an ideal compression force range of 8 to 12 kN.[\[11\]](#)
Increasing compression force generally increases tablet hardness and can reduce sticking.[\[12\]](#)[\[13\]](#)
- Compression Speed (Turret Speed): High turret speeds can lead to insufficient dwell time, air entrapment, and increased friction, all of which can contribute to sticking.

- Solution: Optimize the turret speed. A study indicated an ideal press speed range of 15 to 25 rpm for a valsartan combination tablet.[\[11\]](#)
- Tooling: Worn or improperly maintained punches and dies can have surface imperfections that promote sticking.
 - Solution: Regularly inspect and polish punches and dies. Ensure proper cleaning and storage procedures are followed. Consider using tooling with specialized coatings to reduce sticking.

3. Environmental Causes and Solutions:

- Humidity: High ambient humidity can cause the hygroscopic valsartan formulation to absorb moisture, leading to sticking.
 - Solution: Control the relative humidity (RH) of the manufacturing suite. For valsartan and sacubitril tablets, a relative humidity of not more than 40-50% is recommended.[\[1\]](#) Maintaining RH below 40% at all stages is advisable.[\[2\]](#)
- Temperature: Elevated temperatures can soften certain excipients, increasing their tackiness and the likelihood of sticking.
 - Solution: Maintain a controlled temperature in the compression room.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of magnesium stearate to prevent sticking in valsartan tablets?

A1: The optimal concentration of magnesium stearate typically ranges from 0.5% to 2.0% w/w. However, the exact amount should be determined through a lubricant sensitivity study for your specific formulation. Over-lubrication can negatively impact tablet hardness and dissolution.[\[8\]](#)
[\[9\]](#)

Q2: How does compression force affect valsartan tablet sticking?

A2: Compression force plays a critical role. Insufficient force can lead to weak tablets that are more prone to sticking. Increasing the compression force generally increases tablet hardness

and reduces sticking.[12][13] However, an optimal range must be determined, as excessive force can sometimes cause other tableting issues. For a valsartan combination tablet, a range of 8 to 12 kN was found to be ideal.[11]

Q3: What are the ideal environmental conditions for manufacturing valsartan tablets?

A3: Due to the hygroscopic nature of valsartan, environmental control is crucial. It is recommended to maintain the relative humidity below 40-50% and to control the temperature in the manufacturing area.[1][2]

Q4: Can the type of granulation process influence sticking?

A4: Yes. While wet granulation is a common method, if not properly controlled, it can introduce excess moisture, leading to sticking.[14] If sticking persists with wet granulation, consider using a non-aqueous solvent like isopropanol or exploring dry granulation methods such as slugging or roller compaction.[2]

Q5: What analytical tests can be used to evaluate the effectiveness of troubleshooting efforts?

A5: Key in-process and finished product tests include:

- Tablet Hardness: To ensure tablets are within the target range (typically 4-10 kg/cm² for oral tablets).[15]
- Tablet Friability: To assess the tablet's ability to withstand abrasion. A weight loss of less than 1% is generally acceptable.[16]
- In-vitro Dissolution: To ensure that any changes made to the formulation or process do not negatively impact the drug release profile.[16][17][18]
- Visual Inspection: For signs of picking, sticking, or other surface defects.

Data Presentation

Table 1: Recommended Starting Process Parameters for Valsartan Tablet Compression

Parameter	Recommended Range	Rationale
Relative Humidity	< 40-50%	Valsartan is hygroscopic; lower humidity prevents moisture absorption and sticking. [1] [2]
Temperature	20-25°C	Prevents softening of excipients that can lead to sticking.
Magnesium Stearate	0.5 - 2.0% w/w	Balances lubrication to prevent sticking with potential negative impacts on hardness and dissolution. [8]
Compression Force	8 - 12 kN	Optimizes tablet hardness to reduce sticking. [11]
Turret Speed	15 - 25 rpm	Ensures sufficient dwell time to prevent air entrapment and reduce friction. [11]

Note: These are starting ranges and should be optimized for your specific formulation and equipment.

Experimental Protocols

1. Protocol: Lubricant Sensitivity Study

Objective: To determine the optimal concentration of a lubricant (e.g., magnesium stearate) that minimizes sticking while maintaining acceptable tablet quality attributes.

Methodology:

- Prepare several small batches of the final valsartan blend with varying concentrations of magnesium stearate (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
- Ensure each batch is blended for a consistent and adequate time to ensure uniform lubricant distribution.

- Compress each batch into tablets using the target compression force and speed.
- During compression, visually inspect the punch faces for any signs of sticking or filming after a set number of compressions (e.g., every 500 tablets).
- Collect tablet samples from each batch and evaluate them for:
 - Hardness
 - Friability
 - Disintegration Time
 - In-vitro Dissolution Profile
- Analyze the data to identify the lubricant concentration that provides the best balance between preventing sticking and maintaining desired tablet quality.

2. Protocol: Optimization of Compression Parameters

Objective: To identify the optimal compression force and turret speed to minimize sticking and produce tablets with desired physical properties.

Methodology:

- Utilize a Design of Experiments (DoE) approach, such as a 2² full factorial design, with compression force and turret speed as the factors.[\[12\]](#)[\[13\]](#)
- Define the low and high levels for each factor based on equipment capabilities and preliminary trials (e.g., Compression Force: 8 kN and 12 kN; Turret Speed: 15 rpm and 25 rpm).[\[11\]](#)
- Prepare a single, homogenous batch of the final valsartan blend.
- Perform compression runs for all the experimental combinations defined by the DoE.
- During each run, monitor for sticking and collect tablet samples.

- Evaluate the collected tablets for critical quality attributes (CQAs) such as hardness, thickness, friability, and disintegration time.
- Analyze the results using statistical software to determine the main effects and interactions of the process parameters on the CQAs.
- Identify the optimal operating ranges for compression force and turret speed that result in minimal sticking and tablets that meet all quality specifications.

3. Protocol: Tablet Hardness and Friability Testing

Objective: To assess the mechanical strength of the compressed valsartan tablets.

Methodology for Hardness Testing:[15][19]

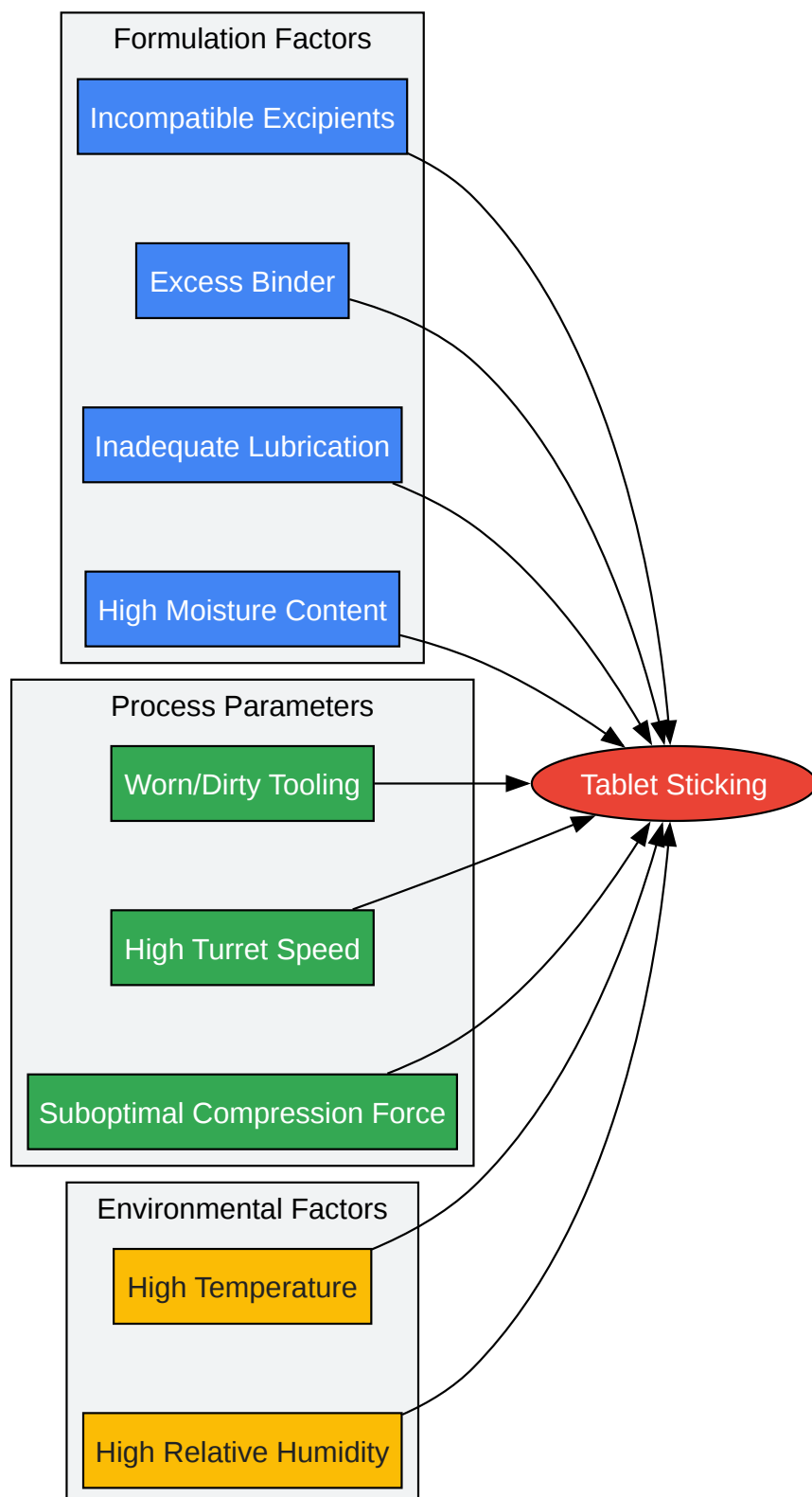
- Use a calibrated tablet hardness tester.
- Place a single tablet on the testing platform.
- Initiate the test, applying a diametrical crushing force until the tablet fractures.
- Record the force required to break the tablet in kilograms (kg) or Newtons (N).
- Repeat for a representative sample of tablets (e.g., n=10) and calculate the average hardness.

Methodology for Friability Testing:[15][20]

- Take a sample of tablets (for tablets with a unit weight ≤ 650 mg, use a sample as close as possible to 6.5 g; for tablets > 650 mg, use 10 tablets).[20]
- Accurately weigh the initial sample (W_{initial}).
- Place the tablets in a friabilator drum.
- Rotate the drum 100 times.[20]
- Remove the tablets, carefully de-dust them, and accurately re-weigh the sample (W_{final}).

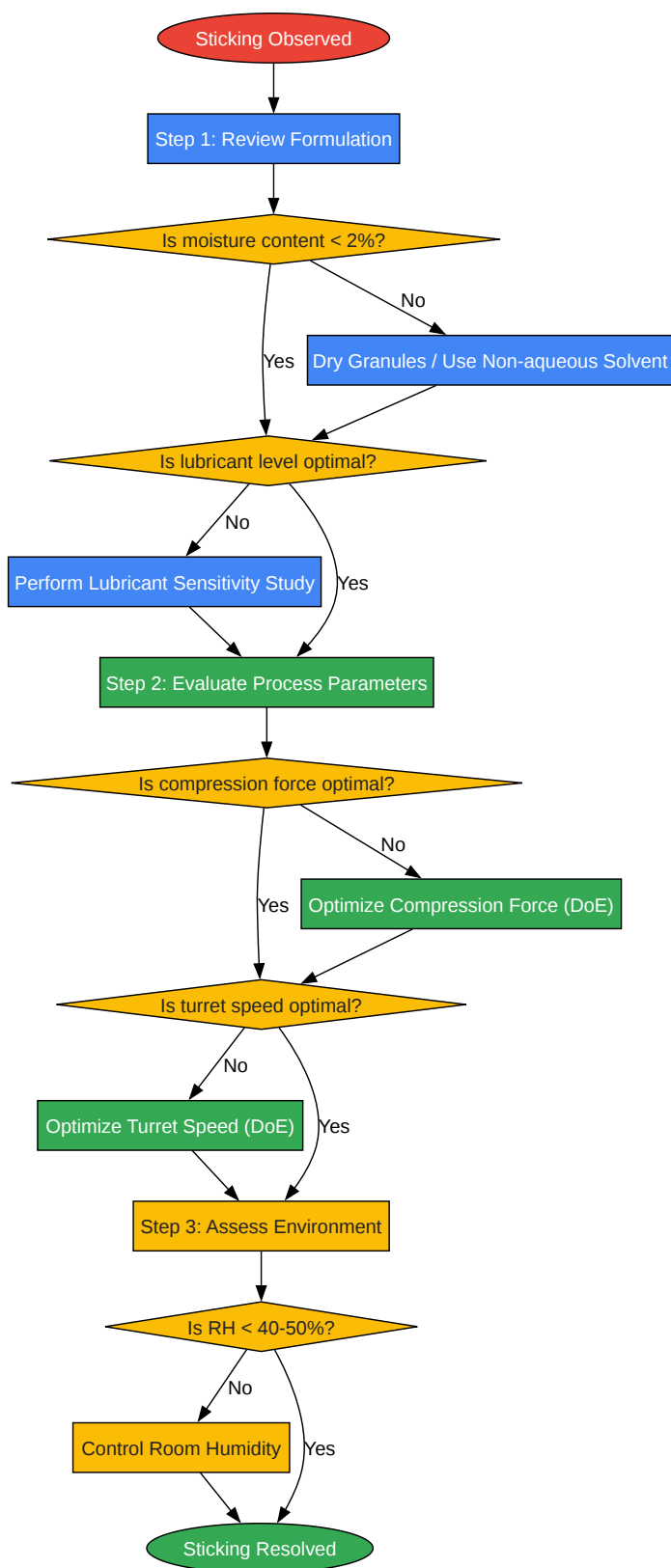
- Calculate the percentage friability using the formula: $\% \text{ Friability} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] * 100$

Visualizations



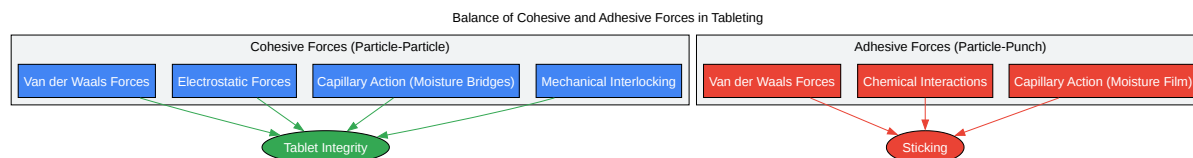
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Caption: Factors contributing to tablet sticking in valsartan manufacturing.



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Caption: A systematic workflow for troubleshooting tablet sticking issues.



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Caption: The interplay of cohesive and adhesive forces determining tablet sticking.

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- To cite this document: BenchChem. [Solving tablet sticking issues in valsartan manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12737899#solving-tablet-sticking-issues-in-valsartan-manufacturing]

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